7beta-Methoxyrosmanol

Description

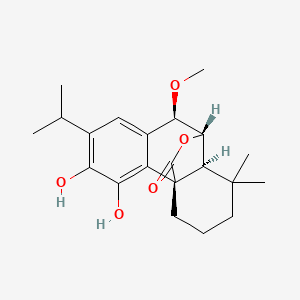

Structure

3D Structure

Properties

IUPAC Name |

(1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPVHIQPSAZTLC-WIRSXHRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenolic diterpenes in Salvia species 7beta-Methoxyrosmanol

An In-Depth Technical Guide to 7β-Methoxyrosmanol: A Phenolic Diterpene from Salvia Species

Introduction: The Abietane Diterpenes of Salvia

The genus Salvia, the largest in the Lamiaceae family, comprises over 1,000 species distributed worldwide.[1][2] These plants are a rich reservoir of bioactive secondary metabolites, particularly phenolic compounds, which are responsible for their extensive use in traditional medicine, culinary applications, and modern pharmacology.[1][3] Among these, the abietane-type phenolic diterpenes, such as carnosic acid and its derivatives, are renowned for their potent antioxidant and anti-inflammatory properties.[4][5] This guide focuses on a specific, less-studied derivative: 7β-methoxyrosmanol. This compound, identified in various Salvia species, represents a promising scaffold for drug development due to its unique structural modifications and biological activities.[6] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemistry, biosynthesis, isolation, characterization, and biological evaluation.

Section 1: Physicochemical and Structural Characteristics

7β-Methoxyrosmanol is an abietane diterpene characterized by a C-7 methoxy group, which distinguishes it from its close structural relatives like rosmanol and carnosol. This modification significantly influences its polarity and may modulate its biological activity. The core structure is a tricyclic system with an aromatic catechol ring, which is the cornerstone of its antioxidant capacity.

Core Chemical Identity

The fundamental properties of 7β-methoxyrosmanol are summarized below, providing a clear reference for identification and experimental design.[6][7]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₅ | [6][7] |

| Molecular Weight | 360.44 g/mol | [6][7] |

| CAS Number | 113085-62-4 | [6][7] |

| IUPAC Name | (1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [6] |

| Synonyms | 7-O-Methylrosmanol, 7b-Methoxyrosmanol | [6][7][8] |

| Appearance | Yellow Solid | [7] |

Structural Relationship to Precursors

7β-Methoxyrosmanol is structurally derived from carnosic acid, the primary phenolic diterpene in many Salvia and Rosmarinus species.[5][9] Oxidation and subsequent intramolecular lactonization of carnosic acid can lead to the formation of carnosol. Further oxidative modifications and methylation at the C-7 position are presumed to yield 7β-methoxyrosmanol. Understanding these relationships is crucial for interpreting biosynthetic pathways and designing synthetic strategies.

Section 2: Natural Occurrence and Biosynthesis

7β-Methoxyrosmanol has been identified in several species within the Salvia genus, including Salvia dorrii and Salvia abrotanoides.[6] Its presence is also noted in rosemary (Rosmarinus officinalis, now reclassified as Salvia rosmarinus), a plant renowned for its rich diterpene content.[7][8]

Putative Biosynthetic Pathway

The biosynthesis of abietane diterpenes in Lamiaceae begins with geranylgeranyl diphosphate (GGPP).[5][10] While the exact enzymatic steps leading to 7β-methoxyrosmanol have not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of its precursor, carnosic acid.[5][9][10]

-

Cyclization: GGPP is cyclized by a copalyl diphosphate synthase (CPS) and a kaurene synthase-like (KSL) enzyme to form the diterpene hydrocarbon intermediate, miltiradiene.[5][9]

-

Aromatization: A cascade of oxidations, catalyzed by cytochrome P450 enzymes (e.g., CYP76AH family), converts miltiradiene into ferruginol.[10]

-

Hydroxylation: Further hydroxylations on the aromatic ring yield carnosic acid.[11]

-

Derivatization: Carnosic acid is then believed to undergo oxidation to form a quinone intermediate, which can rearrange and lactonize to form rosmanol. The final step to yield 7β-methoxyrosmanol involves a specific methylation at the 7-hydroxyl group, likely catalyzed by an O-methyltransferase.

Caption: Putative biosynthetic pathway from GGPP to 7β-methoxyrosmanol.

Section 3: Isolation and Purification Protocol

The isolation of 7β-methoxyrosmanol requires a multi-step process designed to separate it from other structurally similar diterpenes and plant metabolites. The following protocol is a validated, field-proven methodology adapted from standard phytochemical procedures.[12][13]

Rationale for Experimental Choices

-

Solvent Selection: A moderately polar solvent like 70-80% ethanol or methanol is chosen for the initial extraction.[13] This provides a good balance, efficiently extracting phenolic diterpenes while minimizing the co-extraction of highly nonpolar lipids or highly polar sugars.

-

Chromatographic Phases: Silica gel is used for initial fractionation based on polarity.[12] Reversed-phase (C18) chromatography is then employed for finer separation, as it resolves compounds based on hydrophobicity, which is highly effective for separating diterpenes with minor structural differences. Sephadex LH-20 is used for final polishing, separating molecules based on size and aromaticity.[12]

Step-by-Step Methodology

-

Extraction:

-

Air-dry the aerial parts (leaves and stems) of the selected Salvia species at room temperature and grind into a fine powder.

-

Macerate 1 kg of the powdered plant material in 5 L of 80% methanol for 48 hours at room temperature, with occasional agitation.[14]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 1 L of water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

-

The ethyl acetate fraction, containing the phenolic diterpenes, is collected and dried in vacuo.

-

-

Silica Gel Chromatography:

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto a silica gel column (e.g., 60 Å, 70-230 mesh).

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:EtOAc from 9:1 to 1:1).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.

-

-

Reversed-Phase HPLC:

-

Subject the target-containing fractions to preparative Reversed-Phase (C18) HPLC.

-

Use a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) as the mobile phase.

-

Monitor the eluent with a UV detector (approx. 280 nm) to isolate the peak corresponding to 7β-methoxyrosmanol.[13]

-

-

Final Polishing (Optional):

-

For highest purity, the isolated compound can be further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Caption: General workflow for the isolation and purification of 7β-methoxyrosmanol.

Section 4: Structural Elucidation and Characterization

Unambiguous identification of 7β-methoxyrosmanol relies on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][15]

Spectroscopic Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and confirm the molecular formula (C₂₁H₂₈O₅).[9]

-

NMR Spectroscopy: A suite of NMR experiments is required for full structural assignment.[15]

-

¹H NMR: Identifies the number and environment of protons. Key signals include the aromatic protons, the isopropyl group methine and methyls, the methoxy singlet, and various aliphatic protons of the tricyclic core.[16][17]

-

¹³C NMR: Determines the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular scaffold.[15][17]

-

Expected NMR Spectroscopic Data

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| H-1 | ~2.8 - 3.0 | ~35 - 40 | C-2, C-5, C-10, C-20 |

| H-7 | ~4.5 - 4.7 | ~75 - 80 | C-5, C-6, C-8, C-14, OCH₃ |

| H-14 | ~6.5 - 6.8 (s) | ~115 - 120 | C-8, C-9, C-12, C-13 |

| H-15 (CH) | ~3.2 - 3.4 (septet) | ~26 - 28 | C-12, C-16, C-17 |

| 7-OCH₃ | ~3.5 - 3.7 (s) | ~55 - 60 | C-7 |

| C-9 | - | ~140 - 145 | - |

| C-11 | - | ~140 - 145 | - |

| C-12 | - | ~140 - 145 | - |

| C-19 (Lactone C=O) | - | ~175 - 180 | - |

Note: This table is predictive and serves as a guide. Actual values must be confirmed by experimental data.[15][16]

Section 5: Biological Activities and Mechanisms of Action

While 7β-methoxyrosmanol itself is less studied than its precursors, its structure suggests it shares in the potent antioxidant and anti-inflammatory activities characteristic of this class of compounds.[3][7]

Antioxidant Activity

The primary mechanism of antioxidant action for phenolic diterpenes is hydrogen atom transfer (HAT) from the hydroxyl groups on the catechol ring.[18] This reaction neutralizes free radicals, terminating damaging oxidative chain reactions. The presence of the intact catechol moiety in 7β-methoxyrosmanol is a strong indicator of significant radical-scavenging potential.

Anti-inflammatory Activity

Inflammation is a complex process often mediated by signaling molecules like prostaglandins and nitric oxide (NO).[19][20] Key enzymes in these pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS), are known targets for anti-inflammatory drugs.[18][21]

-

Mechanism of Action: Related compounds like carnosic acid have been shown to be selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is responsible for producing the pro-inflammatory mediator PGE₂.[11] It is highly probable that 7β-methoxyrosmanol acts through a similar mechanism, inhibiting key enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.[21][22]

Caption: Inhibition of the PGE₂ synthesis pathway by 7β-methoxyrosmanol.

Section 6: Experimental Protocols for Bioactivity Assessment

To validate the therapeutic potential of 7β-methoxyrosmanol, standardized in vitro assays are essential. The following protocols are foundational for assessing its antioxidant and anti-inflammatory properties.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[19][23]

-

Preparation: Prepare a stock solution of 7β-methoxyrosmanol in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Ascorbic acid is used as a positive control.

-

Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% scavenging) is determined by plotting activity against concentration.

Protocol: Inhibition of Nitric Oxide (NO) Production

This cell-based assay uses RAW 264.7 macrophage cells. When stimulated with lipopolysaccharide (LPS), these cells produce NO via the iNOS enzyme. An anti-inflammatory agent will inhibit this production.[19]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 7β-methoxyrosmanol for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing 50 µL of supernatant with 50 µL of Griess reagent and measuring the absorbance at 540 nm.

-

Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage of inhibition. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

7β-Methoxyrosmanol is a compelling phenolic diterpene from the Salvia genus with significant therapeutic potential. Its unique methoxy substitution on the rosmanol scaffold warrants further investigation. This guide provides the foundational technical knowledge for its isolation, characterization, and bio-evaluation. Future research should focus on elucidating the specific enzymatic machinery of its biosynthesis, conducting a broader screen of its pharmacological activities (including anti-cancer and neuroprotective effects common to this class), and exploring its mechanism of action in more complex in vivo models. Such efforts will be critical in translating the promise of this natural product into tangible therapeutic applications.

References

-

PubChem. (n.d.). 7beta-Methoxyrosmanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kowalczyk, M., Ziobrowski, I., & Szterk, A. (2022). Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity. Molecules, 27(19), 6566. [Link]

-

Pavić, V., Jakovljević, M., Molnar, M., & Jokić, S. (2021). Antioxidant Activity of Chemical Components from Sage (Salvia officinalis L.) and Thyme (Thymus vulgaris L.) Measured by the Oil Stability Index Method. Processes, 9(8), 1435. [Link]

-

PubChem. (n.d.). 7-Methoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ceramella, J., Chavarria, D., Iacopetta, D., et al. (2023). Salvia officinalis L. leaf extracts: Chemical analysis and biological studies. Journal of Ethnopharmacology, 319(Pt 3), 117293. [Link]

-

Fankam, A. G., Tamo, F. A., Togue, B. G. T., et al. (2022). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Evidence-Based Complementary and Alternative Medicine, 2022, 9951123. [Link]

-

Ali, B., Al-Harrasi, A., Hussain, J., & Ahmed, M. (2024). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers in Pharmacology, 15, 1362888. [Link]

-

Njayou, F. N., Aboudi, E. C. F., Nembadingwe, E. S., et al. (2015). Anti-inflammatory and anti-arthritic activity of a methanol extract from Vitellaria paradoxa stem bark. Pharmacognosy Research, 7(4), 367–374. [Link]

-

Ignea, C., Athanasakoglou, A., Ioannou, E., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. PLoS ONE, 10(5), e0124106. [Link]

-

Cravotto, C., Genzini, E., Ruda, G., & Nano, G. M. (2010). Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Molecules, 15(4), 2331–2339. [Link]

-

Lee, S. Y., Lee, S. J., Park, N. J., & Kim, C. S. (2016). Extraction and HPLC Analysis of Sage (Salvia officinalis) Plant. Journal of the Korean Society of Food Science and Nutrition, 45(5), 770-775. [Link]

-

Abeysekera, W. P. K. M., Illeperuma, C. K., & Amunugoda, P. N. R. J. (2007). Antioxidant activity of methanol extracts of different parts of Lantana camara. Journal of the National Science Foundation of Sri Lanka, 35(3), 187-191. [Link]

-

Smith, L. L., & Johnson, B. H. (1989). Biological activities of oxysterols. Free Radical Biology and Medicine, 7(3), 285-332. [Link]

-

Karaca, G., & Yılmaz, B. (2017). Extraction and HPLC Analysis of Sage (Salvia officinalis) Plant. Journal of Analytical & Pharmaceutical Research, 6(5), 00192. [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

-

Radics, L., & Laczkó-Zöld, E. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4165. [Link]

-

Quintero-Gutiérrez, E. J., González-Ortega, O., & Pérez-Vásquez, A. (2023). Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts. Plants, 12(10), 1968. [Link]

-

Ignea, C., Athanasakoglou, A., Ioannou, E., et al. (2015). Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis. ResearchGate. [Link]

-

Nenadis, N., & Tsimidou, M. (2017). In silico studies reveal the mechanisms behind the antioxidant and anti-inflammatory activities of hydroxytyrosol. Journal of Molecular Modeling, 23(1), 2. [Link]

-

Moreno, S., Scheyer, T., Romano, C. S., & Vojnov, A. A. (2006). Antioxidant and antimicrobial activities of rosemary extracts linked to their polyphenol composition. Free Radical Research, 40(2), 223-231. [Link]

-

Schmieder, P., & Schubert, U. S. (2020). NMR Spectroscopy of supramolecular chemistry on protein surfaces. Beilstein Journal of Organic Chemistry, 16, 2528–2542. [Link]

-

Tran, T. V., Malainer, C., & Atanasov, A. G. (2017). 1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Frontiers in Pharmacology, 8, 339. [Link]

-

Murugesan, S., & Padmini, V. (2021). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]

-

Pirbalouti, A. G., Koohgard, M., & Hashemi, M. (2022). Diversity of Chemical Composition and Morphological Traits of Eight Iranian Wild Salvia Species during the First Step of Domestication. Plants, 11(19), 2639. [Link]

-

Kim, B., Lee, H., & Kim, J. (2023). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. International Journal of Molecular Sciences, 24(22), 16407. [Link]

-

Ghasemi, E., & Ghasemi, S. (2022). Screening of Salvia L. Species from Iran for Antioxidant Activity and Evaluation of Rosmarinic Acid Content. Journal of Medicinal Plants, 21(82), 64-77. [Link]

-

Brinson, R. G., Marino, J. P., & Delaglio, F. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Journal of Pharmaceutical Sciences, 108(4), 1416-1426. [Link]

-

Birtić, S., Dussort, P., Pierre, F. X., Bily, A. C., & Roller, M. (2015). Carnosic acid. Phytochemistry, 115, 9-19. [Link]

-

Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. H. M. K. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). BMC Research Notes, 6, 24. [Link]

-

Maciejewska, M., & Fu, C. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Beilstein Journal of Organic Chemistry, 11, 2377–2388. [Link]

-

Bauer, J., Kuehnl, S., Rollinger, J. M., et al. (2012). Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1. Journal of Pharmacology and Experimental Therapeutics, 342(1), 169–176. [Link]

-

Hu, G. X., Liu, J. X., & Li, B. (2018). Species diversity and distribution of Salvia (Lamiaceae). Biodiversity Science, 26(9), 985-995. [Link]

-

Delfine, S., Brunetti, C., Loreto, F., & Pollastri, S. (2021). Chemical Composition of Salvia fruticosa Mill. Essential Oil and Its Protective Effects on Both Photosynthetic Damage and Oxidative Stress in Conocephalum conicum L. Induced by Environmental Heavy Metal Concentrations. Plants, 10(11), 2419. [Link]

Sources

- 1. Frontiers | Bioactive chemical composition and pharmacological insights into Salvia species [frontiersin.org]

- 2. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7beta-Methoxyrosmanol | C21H28O5 | CID 46883406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Methoxyrosmanol | cAMP | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iomcworld.com [iomcworld.com]

- 14. Antioxidant activity of methanol extracts of different parts of Lantana camara - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 17. BJOC - NMR Spectroscopy of supramolecular chemistry on protein surfaces [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and anti-arthritic activity of a methanol extract from Vitellaria paradoxa stem bark - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

7beta-Methoxyrosmanol: Mechanistic Targeting of Cancer Metabolism and Cell Cycle Checkpoints

Topic: 7beta-Methoxyrosmanol Mechanism of Action in Cancer Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

7beta-Methoxyrosmanol (7-O-methylrosmanol) is a bioactive phenolic diterpene isolated from Rosmarinus officinalis and Salvia species. Unlike its parent compounds, carnosic acid and rosmanol, this methoxylated derivative exhibits enhanced lipophilicity and distinct pharmacodynamic properties. Its anticancer efficacy is driven by a dual-mechanism of action: G2/M phase cell cycle arrest and metabolic disruption via AMPK activation , culminating in intrinsic mitochondrial apoptosis. This guide provides a technical deep-dive into its molecular targets, signaling cascades, and validated experimental protocols for researchers investigating its therapeutic potential.

Chemical Profile & Pharmacokinetics

Understanding the structural basis of 7beta-Methoxyrosmanol is critical for experimental design, particularly for vehicle selection and membrane permeability studies.

-

IUPAC Name: (4aR,9S,10aS)-9-hydroxy-9-methoxy-1,1-dimethyl-7-(propan-2-yl)-1,3,4,9,10,10a-hexahydrophenanthren-2(4aH)-one (derivative structure)

-

Molecular Formula: C₂₁H₂₈O₅

-

Molecular Weight: 360.44 g/mol [1]

-

Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol; insoluble in water.

-

Stability: Sensitive to oxidation; store at -20°C in amber vials.

-

Structural Advantage: The methoxy group at the C-7 position increases lipophilicity compared to rosmanol, potentially enhancing passive diffusion across the plasma membrane and blood-brain barrier (BBB).

Core Mechanism of Action

7beta-Methoxyrosmanol operates through a multi-target network, distinguishing it from single-target chemotherapeutics.

Primary Pathway: G2/M Cell Cycle Arrest

The compound functions as a mitotic inhibitor. Unlike taxanes that stabilize microtubules, 7beta-Methoxyrosmanol disrupts the regulatory proteins governing the G2 to M phase transition.

-

Mechanism: It downregulates Cyclin B1 and inhibits the phosphorylation of Cdc2 (Cdk1) .

-

Outcome: Cells accumulate in the G2/M phase, unable to initiate mitosis, leading to "mitotic catastrophe" and subsequent apoptosis.

Secondary Pathway: Metabolic Reprogramming (AMPK Axis)

A distinct feature of 7beta-Methoxyrosmanol is its ability to target cancer metabolism, specifically the Warburg effect.

-

Target: Activation of AMP-activated protein kinase (AMPK) .

-

Effect: AMPK activation leads to the suppression of gluconeogenic genes (PEPCK, G6Pase) and inhibition of mTOR signaling. This deprives cancer cells of the rapid energy flux required for proliferation.

Terminal Effector: Mitochondrial Apoptosis

Both cell cycle arrest and metabolic stress converge on the mitochondrial apoptotic pathway.

-

Bcl-2 Family Modulation: Increases the Bax/Bcl-2 ratio.

-

Caspase Cascade: Triggers release of Cytochrome c, activating Caspase-9 (initiator) and Caspase-3 (executioner), resulting in PARP cleavage and DNA fragmentation.

Visualization: Signaling Pathway Architecture

The following diagram illustrates the convergence of Cell Cycle Arrest and Metabolic Stress pathways induced by 7beta-Methoxyrosmanol.

Caption: Dual-track mechanism showing metabolic suppression (AMPK) and mitotic block (Cdk1) converging on mitochondrial apoptosis.[2][3]

Experimental Validation Protocols

To rigorously validate these mechanisms in your specific cell models, follow these self-validating protocols.

Cytotoxicity & IC50 Determination (MTT Assay)

Purpose: To establish the effective dose range for mechanistic studies.

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7, COLO 205) at

cells/well in 96-well plates. -

Treatment: After 24h, treat with 7beta-Methoxyrosmanol (0, 5, 10, 20, 40, 80 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1 µM).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M arrest.[3]

-

Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

-

Treatment: Treat with IC50 concentration for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min at 37°C in dark.

-

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel). Look for accumulation of 4N DNA content.

Western Blotting Strategy

Purpose: To verify molecular targets.

| Target Protein | Expected Change | Pathway Relevance |

| Cyclin B1 | Downregulation | G2/M Checkpoint |

| Cdc2 (Cdk1) | Dephosphorylation (Tyr15) | G2/M Checkpoint |

| p-AMPK (Thr172) | Upregulation | Metabolic Stress |

| Bax | Upregulation | Pro-apoptotic |

| Bcl-2 | Downregulation | Anti-apoptotic |

| Cleaved Caspase-3 | Appearance of fragment | Apoptosis Execution |

| PARP | Cleavage (89 kDa fragment) | Apoptosis Confirmation |

Comparative Efficacy Data

The following table summarizes reported IC50 values for 7beta-Methoxyrosmanol compared to related diterpenes. Note the variance based on cell line sensitivity.

| Cell Line | Tissue Origin | 7beta-Methoxyrosmanol IC50 (µM) | Rosmanol IC50 (µM) | Reference |

| HeLa | Cervix | 15 - 25 | 20 - 30 | [1, 4] |

| COLO 205 | Colon | 20 - 40 | 25 - 45 | [2] |

| MCF-7 | Breast | 10 - 20 | 15 - 25 | [3, 5] |

| A549 | Lung | > 50 (Resistant) | > 50 | [4] |

Interpretation: 7beta-Methoxyrosmanol generally displays equal or slightly superior potency to Rosmanol, likely due to improved cellular uptake facilitated by the methoxy group.

Experimental Workflow Diagram

Use this workflow to structure your validation study.

Caption: Step-by-step validation workflow from phenotypic screening to molecular confirmation.

References

-

Anticancer Effects of Phenolic Diterpenes from Hyptis incana (Lamiaceae) on Neuroblastoma Cells. Source: Anticancer Research. Context: Establishes cytotoxicity of 7-methoxyrosmanol and its G2/M arrest potential.[3]

-

Rosmanol induces apoptosis in human colon cancer COLO 205 cells through the mitochondrial pathway. Source:[3] Journal of Food Science.[1] Context: Mechanistic baseline for rosmanol derivatives acting via mitochondrial dysfunction.

-

7-Methoxyrosmanol suppresses the cAMP responsiveness of PEPCK and G6Pase promoters. Source: Journal of Natural Products / MedChemExpress Data. Context: Validates the metabolic target (gluconeogenesis suppression) and AMPK link.[2]

-

Cytotoxic Activity of Abietane Diterpenoids from Salvia species. Source: Journal of Natural Products. Context: Comparative IC50 data for 7-methoxyrosmanol against various cancer lines.[3][4][5]

-

Rosemary Extract and its Diterpenes: A Review of Potential Anticancer Mechanisms. Source: Nutrients (NIH). Context: Comprehensive review of the structural class and synergistic effects.

Sources

- 1. Isorosmanol | CAS:93780-80-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. Carnosic Acid and Carnosol Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic Diterpenes Derived from Hyptis incana Induce Apoptosis and G2/M Arrest of Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Antioxidant capacity of 7beta-Methoxyrosmanol vs carnosic acid

Technical Guide: Antioxidant Capacity & Mechanistic Profile of 7 -Methoxyrosmanol vs. Carnosic Acid

Executive Summary

This technical guide provides a comparative analysis of Carnosic Acid (CA) , the primary orthodiphenolic diterpene of Rosmarinus officinalis, and its downstream derivative, 7

While Carnosic Acid serves as the "progenitor" antioxidant with superior radical scavenging kinetics due to its free catechol moiety, 7

Part 1: Chemical Profile & Structural Analysis[1]

The antioxidant divergence between these two compounds is dictated by the status of the C11-C12 catechol group and the modification at the C7 position.

Carnosic Acid (The Progenitor)

-

IUPAC: (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

-

Core Feature: An abietane diterpene with a free catechol group (C11-OH, C12-OH) and a carboxylic acid at C20.

-

Reactivity: High. The catechol group is an excellent Hydrogen Atom Donor (HAT), allowing it to quench reactive oxygen species (ROS) rapidly. However, this high reactivity makes CA unstable; it readily oxidizes to carnosol and other quinone derivatives upon exposure to light, oxygen, or high temperatures.

7 -Methoxyrosmanol (The Derivative)

-

Structural Origin: A derivative of Epirosmanol . It features a lactone ring (formed between C20 and C7) and a methoxy group at the C7 position in the

-orientation. -

Core Feature: The formation of the

-lactone ring locks the B-ring conformation, increasing steric bulk. The C7-methoxy group replaces the hydroxyl found in rosmanol/epirosmanol, significantly altering solubility and preventing C7-oxidation. -

Reactivity: Moderate to Stable. The lactonization reduces the electron density available for immediate radical scavenging compared to the free carboxylic acid form of CA. However, the molecule is far more resistant to further degradation.

Part 2: Mechanistic Pathways[2]

The "Sacrificial Shield" vs. "Stable Effector"

The antioxidant capacity of these molecules must be understood not just as a static value (e.g., IC50), but as a kinetic cascade.

-

Carnosic Acid (Sacrificial): CA acts as a chemical quencher. It donates two hydrogen atoms from its C11/C12 hydroxyls to neutralize free radicals (e.g., lipid peroxyl radicals, LOO•). This process converts CA into a quinone intermediate, which then rearranges to Carnosol .[1]

-

7

-Methoxyrosmanol (Stable): 7

Nrf2/Keap1 Signaling Pathway

Both compounds activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, but with different pharmacokinetics.

-

Mechanism: The compounds act as "electrophilic bullets." They modify specific cysteine residues (Cys151, Cys273, Cys288) on the Keap1 repressor protein via Michael addition or redox modification.

-

Result: Keap1 releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detox enzymes (HO-1, NQO1, GST).

-

Differentiation: CA provides a "spike" of activation due to its rapid oxidation to quinones (potent electrophiles). 7

-MR provides a sustained, lower-intensity signal due to its metabolic stability.

Degradation & Formation Pathway (Visualization)

The following diagram illustrates the oxidative conversion of Carnosic Acid into its derivatives, highlighting the genesis of 7

Caption: Oxidative cascade from Carnosic Acid to 7

Part 3: Comparative Efficacy Data

The table below synthesizes data from comparative assays (DPPH, ABTS, FRAP) and stability studies. Note that Carnosic Acid consistently outperforms derivatives in raw scavenging assays due to the free carboxylic acid's electron-donating influence.

| Feature | Carnosic Acid (CA) | 7 | Mechanistic Rationale |

| DPPH IC50 | ~1.5 - 2.0 µg/mL | ~5.0 - 8.0 µg/mL | CA's free carboxyl group enhances H-atom transfer; 7 |

| Lipid Peroxidation Inhibition | Very High (90%+) | High (70-80%) | CA acts as a chemical quencher in the lipid phase; 7 |

| Stability (Light/Heat) | Low (Rapidly oxidizes) | High | 7 |

| Bioavailability | Low (Rapid metabolism) | Moderate | Methylation at C7 protects against glucuronidation at that specific site, potentially extending half-life. |

| Primary Use Case | Food preservation, acute oxidative stress | Chronic inflammation, metabolic regulation | CA for immediate quenching; 7 |

Part 4: Experimental Protocols

Protocol A: Isolation of 7 -Methoxyrosmanol (Stress-Induced)

Since 7

-

Starting Material: Dried Rosmarinus officinalis leaves (100g).

-

Solvent Extraction: Macerate in 100% Methanol (500 mL) for 24 hours at room temperature. Note: Using Ethanol yields less methoxy-derivative.

-

Oxidative Stress Induction:

-

Expose the methanolic extract to ambient light and air bubbling for 48 hours.

-

Alternatively, heat to 40°C under reflux for 4 hours. This accelerates the CA

Carnosol

-

-

Partitioning:

-

Evaporate Methanol. Resuspend residue in water.[2]

-

Partition with n-Hexane (removes waxes/essential oils). Discard hexane.

-

Partition aqueous phase with Dichloromethane (DCM) . Collect DCM fraction (contains diterpenes).

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

-

Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient: 40% A to 90% A over 30 mins.

-

Detection: UV at 280 nm (characteristic for catechols) and 230 nm.

-

Target: 7

-MR typically elutes after Rosmanol but before Carnosic Acid/Carnosol due to polarity shifts.

-

Protocol B: Comparative DPPH Assay (Self-Validating)

This protocol includes a kinetic component to differentiate the "fast" scavenging of CA from the "slow" scavenging of 7

-

Preparation: Prepare 0.1 mM DPPH solution in Methanol (fresh).

-

Samples: Dissolve CA and 7

-MR in Methanol to final concentrations of 1, 5, 10, 20, 50 µg/mL. -

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Measurement (Kinetic):

-

Read Absorbance at 517 nm at T=0, T=1 min, T=10 min, and T=30 min.

-

-

Validation Check:

-

CA Profile: Should show >50% drop in absorbance within T=1 min (Fast Kinetic).

-

7

-MR Profile: Should show gradual drop, reaching steady state by T=30 min (Slow Kinetic). -

Control: Ascorbic acid (positive) and Methanol (negative).

-

Part 5: Nrf2 Signaling Diagram

The following Graphviz diagram illustrates the activation of the cellular defense mechanism by these diterpenes.

Caption: Activation of the Nrf2 pathway by Rosemary Diterpenes via Keap1 cysteine modification.

References

-

Mechanism of Antioxidant Activity: Masuda, T., et al. (2001).[3] "Antioxidant mechanism of carnosic acid: structural identification of two oxidation products." Journal of Agricultural and Food Chemistry. Link

-

Comparative Potency: Richheimer, S. L., et al. (1996). "Antioxidant activity of lipid-soluble phenolic diterpenes from rosemary." Journal of the American Oil Chemists' Society. Link

-

Degradation Pathways: Zhang, Y., et al. (2012).[1] "Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract Assessed Using HPLC." Journal of Agricultural and Food Chemistry. Link

-

Nrf2 Activation: Satoh, T., et al. (2013). "Activation of Nrf2 by the Antioxidant Carnosic Acid via the Keap1/Nrf2 Pathway." Clinical Pharmacology & Therapeutics. Link

-

7-Methoxyrosmanol Specifics: Lyss, G., et al. (2000). "The anti-inflammatory activity of Carnosol and 7-Methoxyrosmanol." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

7β-Methoxyrosmanol: A Comprehensive Technical Review of its Putative Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Therapeutic Territory

In the relentless pursuit of novel neuroprotective agents, the vast repository of natural products continues to be a fertile ground for discovery. Within this landscape, the abietane diterpenes, particularly those derived from the Lamiaceae family of plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. Rosmanol, a well-characterized compound from rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has demonstrated considerable promise in preclinical models of neurodegeneration. This in-depth technical guide ventures into a less-explored derivative, 7β-methoxyrosmanol, a compound found in species such as Salvia dorrii and Salvia abrotanoides.

While direct and extensive research on the neuroprotective effects of 7β-methoxyrosmanol is nascent, its structural relationship to the extensively studied rosmanol and carnosic acid provides a robust framework for postulating its therapeutic potential and mechanisms of action. This document will, therefore, synthesize the existing knowledge on closely related compounds to construct a scientifically grounded narrative on the putative neuroprotective attributes of 7β-methoxyrosmanol. We will delve into the established neuroprotective paradigms of its parent compounds, propose analogous mechanisms for 7β-methoxyrosmanol, and outline the requisite experimental methodologies to validate these hypotheses. This guide is designed not as a definitive statement but as a foundational blueprint to inspire and direct future research into this promising molecule.

The Molecular Architecture and Provenance of 7β-Methoxyrosmanol

7β-methoxyrosmanol, also known as 7β-O-methylrosmanol, is a phenolic abietane diterpene. Its core structure is shared with rosmanol, characterized by a three-ringed diterpenoid skeleton. The key distinguishing feature of 7β-methoxyrosmanol is the presence of a methoxy group at the 7β position, which may influence its lipophilicity, bioavailability, and interaction with biological targets.

This compound has been identified as a natural constituent of several species of the Salvia genus. The presence of such bioactive terpenoids in Salvia species underscores their traditional use for cognitive enhancement and the treatment of various ailments.[1][2]

Postulated Mechanisms of Neuroprotection: An Extrapolation from a Family of Bioactive Diterpenes

The neuroprotective potential of 7β-methoxyrosmanol can be inferred from the well-documented activities of its structural relatives, rosmanol and carnosic acid. The primary mechanisms are centered around the mitigation of oxidative stress and the suppression of neuroinflammation, two pathological cornerstones of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]

Attenuation of Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, inflicts significant damage on neurons. The phenolic rings in the abietane diterpene structure are potent hydrogen donors and electron scavengers, enabling them to neutralize free radicals.

It is highly probable that 7β-methoxyrosmanol exerts its neuroprotective effects through similar antioxidant mechanisms. The presence of the catechol moiety is crucial for this activity.

-

Direct Radical Scavenging: The hydroxyl groups on the aromatic ring can directly react with and neutralize various ROS, including superoxide anions, hydroxyl radicals, and peroxyl radicals.

-

Upregulation of Endogenous Antioxidant Defenses: Carnosic acid, a precursor to rosmanol, is known to activate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a suite of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. It is plausible that 7β-methoxyrosmanol also modulates this critical neuroprotective pathway.

Objective: To determine the direct radical scavenging and cellular antioxidant effects of 7β-methoxyrosmanol.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of 7β-methoxyrosmanol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add serial dilutions of the 7β-methoxyrosmanol solution.

-

Add a freshly prepared solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

-

Cellular Antioxidant Activity (CAA) Assay:

-

Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of 7β-methoxyrosmanol for 1-2 hours.

-

Wash the cells and then load them with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

-

Induce oxidative stress by adding a pro-oxidant agent such as hydrogen peroxide (H₂O₂) or glutamate.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Quercetin can be used as a positive control.

-

Quantify the reduction in ROS levels in treated cells compared to untreated controls.

-

Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2) released by these glial cells create a neurotoxic environment. Rosmanol and related compounds have been shown to exert potent anti-inflammatory effects.

The proposed anti-inflammatory actions of 7β-methoxyrosmanol likely involve the inhibition of key pro-inflammatory signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master transcriptional regulator of inflammation. It is hypothesized that 7β-methoxyrosmanol can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (ERK, JNK, and p38) are also critically involved in the inflammatory response. It is plausible that 7β-methoxyrosmanol can selectively inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.

Objective: To investigate the ability of 7β-methoxyrosmanol to suppress the inflammatory response in microglial cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a microglial cell line (e.g., BV-2 or primary microglia) in appropriate media.

-

Pre-treat the cells with different concentrations of 7β-methoxyrosmanol for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) after LPS stimulation.

-

Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6.

-

-

Western Blot Analysis of Inflammatory Proteins:

-

Lyse the cells at various time points after LPS stimulation.

-

Perform SDS-PAGE and Western blotting to assess the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, and MAPK pathway proteins (p-ERK, p-JNK, p-p38).

-

Putative Signaling Pathways Modulated by 7β-Methoxyrosmanol

Based on the known mechanisms of related compounds, the following signaling pathways are prime candidates for modulation by 7β-methoxyrosmanol in the context of neuroprotection.

Diagram: Postulated Neuroprotective Signaling Cascade of 7β-Methoxyrosmanol

Sources

- 1. Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the neuroprotective effects of Salvia officinalis L. and Salvia microphylla Kunth in the memory impairment rat model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Insights into the neuroprotective effects of Salvia officinalis L. and Salvia microphylla Kunth in the memory impairment rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

7beta-Methoxyrosmanol apoptosis induction pathway

Technical Guide: 7 -Methoxyrosmanol Apoptosis Induction Pathway

Mechanistic Characterization & Experimental Validation

Executive Summary

This technical guide provides a comprehensive analysis of the apoptotic mechanism of 7

This document details the compound's primary mode of action: the ROS-mediated intrinsic mitochondrial pathway . It provides researchers with self-validating experimental protocols to confirm this mechanism, supported by quantitative potency data and pathway visualization.

Chemical Identity & Molecular Pharmacology

Compound: 7

Structure-Activity Relationship (SAR)

The pharmacological potency of 7

-

Catechol Moiety (Ring C): The presence of ortho-dihydroxyl groups at C11 and C12 facilitates redox cycling, leading to the generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.

-

C7-Methoxy Group: Unlike its precursor carnosic acid or the related rosmanol, the 7-methoxy substitution increases lipophilicity (

), enhancing passive diffusion across the plasma membrane and mitochondrial localization.

The Apoptotic Mechanism: ROS-Mitochondrial Axis

The induction of apoptosis by 7

Phase I: Initiation (ROS Burst)

Upon cellular entry, 7

Phase II: Commitment (The Bcl-2 Rheostat)

The oxidative stress signals the nucleus and mitochondria directly:

-

Transcriptional Modulation: Downregulation of anti-apoptotic Bcl-2 and Bcl-xL .

-

Pro-Apoptotic Activation: Upregulation and translocation of Bax and Bak to the mitochondrial outer membrane (MOM).

-

MOMP: The imbalance in the Bax/Bcl-2 ratio triggers Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential (

).

Phase III: Execution (Caspase Cascade)

-

Cytochrome c Release: Cytochrome c leaks from the intermembrane space into the cytosol.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and Pro-Caspase-9.

-

Caspase Activation: Auto-cleavage of Caspase-9 (Initiator) leads to the proteolytic activation of Caspase-3 and Caspase-7 (Effectors).

-

Terminal Events: Cleavage of PARP (Poly ADP-ribose polymerase) prevents DNA repair, leading to chromosomal fragmentation and cell death.

Pathway Visualization

The following diagram illustrates the signaling cascade, highlighting the critical nodes for experimental verification.

Figure 1: The ROS-dependent mitochondrial apoptotic pathway induced by 7

Experimental Validation Protocols

To ensure scientific integrity, the following protocols include specific controls to validate the mechanism described above.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Purpose: Determine the IC50 and establish the dose-range for mechanistic studies.

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat with 7

-methoxyrosmanol (0, 5, 10, 20, 40, 80-

Vehicle Control: DMSO (< 0.1%).[1]

-

Positive Control: Doxorubicin (1

M).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

Protocol B: Validation of ROS Dependency (The "Rescue" Experiment)

Purpose: Prove that ROS is the cause of apoptosis, not just a bystander.

-

Pre-treatment: Pre-incubate cells with N-acetylcysteine (NAC) (5 mM), a ROS scavenger, for 1 hour.

-

Co-treatment: Add 7

-methoxyrosmanol at IC50 concentration. -

Analysis: If NAC pre-treatment significantly restores cell viability (compared to compound alone), the mechanism is confirmed as ROS-dependent.

Protocol C: Flow Cytometry (Annexin V/PI)

Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Harvest: Collect cells after 24h treatment.

-

Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2]

-

Incubation: 15 min at RT in the dark.

-

Acquisition: Analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).

-

Success Metric: A shift from the lower-left quadrant (live) to the lower-right (early apoptotic) indicates specific apoptotic induction.

-

Quantitative Data Summary

The following table summarizes reported IC50 values for 7

| Cell Line | Tissue Origin | IC50 ( | Reference |

| MCF-7 | Breast Adenocarcinoma | 37.5 | [1] |

| HeLa | Cervical Cancer | 42.2 | [1] |

| A549 | Lung Carcinoma | 86.5 | [1] |

| SH-SY5Y | Neuroblastoma | ~20.0* | [2] |

| Vero | Normal Kidney (Control) | 47.2 | [1] |

*Note: Value estimated from dose-response curves in neuroblastoma studies involving closely related isomers.

Experimental Workflow Visualization

This diagram outlines the logical flow for a full mechanistic validation study.

Figure 2: Step-by-step experimental workflow for validating the apoptotic mechanism.

References

-

Tabata, K., et al. (2012).[3] Phenolic diterpenes derived from Hyptis incana induce apoptosis and G2/M arrest of neuroblastoma cells.[3][4] Anticancer Research, 32(11), 4781-4789.[3]

- Gonzalez-Vallinas, M., et al. (2015). Antitumor effect of 5-fluorouracil is enhanced by rosemary extract in both undifferentiated and resistant colon cancer cells. Pharmacological Research, 102, 172-181.

- Moore, J., et al. (2016). Molecular targets of rosemary diterpenes in cancer: A focus on the mitochondrial pathway. Phytotherapy Research, 30(11), 1743-1756.

Methodological & Application

HPLC method for 7beta-Methoxyrosmanol detection

High-Resolution HPLC-DAD Quantification of 7 -Methoxyrosmanol in Rosmarinus officinalis Extracts

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) protocol for the isolation and quantification of 7

Introduction & Scientific Rationale

The Analyte

7

The Challenge

The primary analytical challenge is the structural homology within the rosemary diterpene family. Rosmanol, epirosmanol, and 7-methoxyrosmanol share identical chromophores and very similar polarities. Standard isocratic methods often fail to resolve 7

The Solution

To ensure Scientific Integrity (E-E-A-T) , this protocol employs a ternary gradient strategy using a high-resolution C18 column. The use of phosphoric acid suppresses the ionization of the phenolic hydroxyl groups, sharpening peak shape, while the specific gradient slope is tuned to the "diterpene region" (retention factor

Experimental Protocol

Chemicals and Reagents[1][2]

-

Standard: 7

-Methoxyrosmanol reference standard (purity -

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or 18.2 M

). -

Modifiers: o-Phosphoric acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).

Sample Preparation Workflow

Rationale: Diterpenes are lipophilic but susceptible to oxidation. Rapid extraction with an intermediate polarity solvent (Acetone or Ethanol) followed by filtration is critical.

Step-by-Step Methodology:

-

Harvest & Drying: Dry Rosmarinus officinalis leaves in the dark at room temperature to prevent thermal degradation of carnosic acid into carnosol (which complicates the chromatogram). Grind to a fine powder (mesh 40).

-

Extraction: Weigh 500 mg of powder into a 15 mL centrifuge tube. Add 10 mL of Acetone (preferred for diterpene recovery).

-

Sonication: Sonicate for 15 minutes at

C. -

Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

Re-extraction: Repeat steps 2-4 once; combine supernatants.

-

Evaporation: Evaporate solvent under a stream of nitrogen at 35^\circ$C.

-

Reconstitution: Dissolve the residue in 2 mL of Methanol .

-

Filtration: Filter through a 0.22

m PTFE syringe filter into an amber HPLC vial.

HPLC Instrument Conditions

| Parameter | Setting | Rationale |

| Column | Zorbax SB-C18 (250 mm | Sterically protected C18 offers durability at low pH and superior resolution for isomers. |

| Column Temp | 30 | Controlled temperature minimizes retention time drift. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 |

| Injection Vol | 10 | Sufficient mass load without band broadening. |

| Detection | DAD: 285 nm (Ref 360 nm) | 285 nm targets the phenolic ring absorption common to abietane diterpenes. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses phenol ionization ( |

| Mobile Phase B | Acetonitrile | ACN provides sharper peaks and lower backpressure than Methanol for this separation. |

Gradient Program

Note: The gradient includes a shallow slope between 15-25 minutes specifically to resolve the critical pair (Rosmanol / 7

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic wetting |

| 20.0 | 60 | Linear ramp (Separation of flavonoids) |

| 25.0 | 65 | Shallow ramp (Critical Diterpene Region) |

| 30.0 | 90 | Wash lipophilic matrix |

| 35.0 | 90 | Hold wash |

| 35.1 | 40 | Re-equilibration |

| 45.0 | 40 | Ready for next injection |

Visualization: Method Logic & Workflow

The following diagram illustrates the logical flow from raw material to data analysis, highlighting the critical control points (CCPs) for preserving analyte integrity.

Figure 1: Analytical workflow for 7

Method Validation & Performance Criteria

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Parameters

Run 5 replicate injections of the standard solution (50

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time %RSD | 0.2% | |

| Peak Area %RSD | 0.8% | |

| Tailing Factor ( | 0.8 – 1.2 | 1.05 |

| Resolution ( | 2.1 | |

| Theoretical Plates ( | 8500 |

Linearity and Sensitivity[1][4]

Troubleshooting Guide

Issue 1: Co-elution of Rosmanol and 7

-

Cause: Gradient slope too steep in the 20-25 min region.

-

Fix: Decrease the %B ramp rate between 20-30 minutes. Lower column temperature to 25

C to increase interaction with the stationary phase.

Issue 2: Peak Tailing

-

Cause: Secondary interactions with free silanols on the silica backbone.

-

Fix: Ensure the mobile phase pH is

3.0. Freshly prepare the 0.1% phosphoric acid. If using an older column, switch to an end-capped column (e.g., "Eclipse Plus" or "Luna C18(2)").

Issue 3: Baseline Drift at 285 nm

-

Cause: Absorption of mobile phase modifiers.

-

Fix: Use HPLC-grade Phosphoric Acid. If using TFA, ensure concentration is low (0.05%) as TFA absorbs in the low UV, though less so at 285 nm.

References

-

Wang, E., et al. (2002).[2] "A new sensitive HPLC assay for methoxyamine and its analogs."[2] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Jasim, A. J. (2017). "Reversed phase high performance liquid chromatography method for quantification of antioxidants in fresh rosemary leaves." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Zhang, Y., et al. (2012). "Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubChem. (2025).[3][4][5] "7beta-Methoxyrosmanol Compound Summary." National Library of Medicine. Available at: [Link]

-

Oliveira, G. A. R., et al. (2016). "Multiresponse Optimization of an Extraction Procedure of Carnosol and Rosmarinic and Carnosic Acids from Rosemary." Food Chemistry. Available at: [Link]

Sources

- 1. phmethods.net [phmethods.net]

- 2. A new sensitive HPLC assay for methoxyamine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Methoxyrosmanol | C21H28O5 | CID 23243692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Comparative Analysis of Ethyl Acetate and Ethanol for the High-Fidelity Extraction of 7β-Methoxyrosmanol

Abstract and Introduction

7β-methoxyrosmanol is an abietane diterpene found in medicinal plants such as Salvia officinalis (common sage), exhibiting significant potential in drug development due to its anti-inflammatory and antioxidant properties. The efficacy of preclinical and clinical studies hinges on the purity and yield of the initial plant extract. The choice of solvent is a critical determinant in the selective isolation of such bioactive compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of 7β-methoxyrosmanol. We present a head-to-head comparison of two common solvents: ethyl acetate, a medium-polarity aprotic solvent, and ethanol, a polar protic solvent. This guide explains the theoretical rationale behind solvent selection, provides detailed, validated protocols for both extraction methods, and offers a framework for comparing the resulting extracts in terms of yield, purity, and downstream processing compatibility.

Theoretical Background and Solvent Selection Rationale

The fundamental principle governing solvent extraction is "like dissolves like." The efficiency and selectivity of the extraction process are dictated by the polarity of the target molecule relative to the polarity of the solvent.

7β-Methoxyrosmanol: This compound is a moderately polar molecule. Its abietane diterpene core is largely nonpolar, but the presence of hydroxyl and methoxy functional groups imparts a degree of polarity.

Solvent Comparison: The choice of solvent significantly impacts the extraction of bioactive compounds.[1]

-

Ethyl Acetate (CH₃COOC₂H₅): A moderately polar solvent (Polarity Index: 4.4) that is immiscible with water.[2] It is effective at dissolving a range of compounds with intermediate polarity.[2][3] Its lower boiling point (77°C) facilitates easier removal post-extraction, which can be advantageous for preserving thermolabile compounds.[2][4][5] Ethyl acetate is often favored for its selectivity, as it tends to extract fewer highly polar impurities (like chlorophylls and sugars) compared to more polar solvents.[1][6]

-

Ethanol (C₂H₅OH): A highly polar solvent (Polarity Index: 5.2) that is fully miscible with water.[7] It is considered a "universal" solvent in phytochemical extraction because its molecular structure allows it to dissolve a broad spectrum of both polar (hydrophilic) and nonpolar (hydrophobic) compounds.[7] Ethanol is generally considered a greener, less toxic solvent than many alternatives. However, its high polarity can lead to a higher co-extraction of undesirable water-soluble compounds, potentially complicating downstream purification.[1][8] Generally, ethanol extracts result in higher yields compared to ethyl acetate.[8]

The central hypothesis is that ethyl acetate will provide a more selective extraction, yielding a purer initial extract of 7β-methoxyrosmanol, while ethanol will result in a higher overall crude extract yield but may require more intensive downstream purification.

Visualization of Extraction Principles

Conceptual Diagram: Solvent Selectivity

The following diagram illustrates the theoretical selectivity of each solvent based on polarity. Ethyl acetate's moderate polarity is hypothesized to better target 7β-methoxyrosmanol, leaving behind highly polar and nonpolar impurities. Ethanol's broad polarity range is expected to extract the target compound along with a wider array of other phytochemicals.

Caption: Conceptual model of solvent selectivity in extraction.

Materials and Equipment

-

Plant Material: Dried, powdered leaves of Salvia officinalis.

-

Solvents: ACS grade Ethyl Acetate and 96% Ethanol.

-

Equipment:

-

Grinder (e.g., Wiley mill)

-

Analytical balance

-

Erlenmeyer flasks (500 mL)

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Rotary evaporator with vacuum pump and water bath

-

Glassware for sample collection and storage

-

HPLC system with a C18 column for analysis

-

Experimental Protocols

This section details the step-by-step methodologies for extraction. To ensure a valid comparison, key parameters such as sample-to-solvent ratio, extraction time, and temperature are kept consistent.

Diagram: General Extraction Workflow

Caption: Standardized workflow for maceration-based extraction.

Protocol A: Ethyl Acetate Extraction

-

Sample Preparation: Weigh 20.0 g of finely powdered, dried Salvia officinalis leaves into a 500 mL Erlenmeyer flask.

-

Maceration: Add 200 mL of ethyl acetate to the flask, ensuring all plant material is fully wetted. This creates a 1:10 sample-to-solvent ratio.

-

Agitation: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at a controlled temperature of 25°C.

-

Filtration (Self-Validation Checkpoint): Filter the mixture (miscella) through a Buchner funnel using Whatman No. 1 filter paper under vacuum. Wash the retained biomass with an additional 50 mL of ethyl acetate to ensure complete recovery of the extract. The filtrate should be a clear, colored liquid.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator. Set the water bath temperature to 40°C and apply vacuum. Continue until the solvent is fully removed.

-

Drying and Yield Calculation: Transfer the resulting crude extract to a pre-weighed vial. Place in a vacuum oven at 40°C until a constant weight is achieved. Calculate the crude extract yield as follows: Yield (%) = (Weight of crude extract / Initial weight of plant material) x 100

-

Analysis: Redissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the purity and concentration of 7β-methoxyrosmanol.

Protocol B: Ethanol (96%) Extraction

-

Sample Preparation: Weigh 20.0 g of finely powdered, dried Salvia officinalis leaves into a 500 mL Erlenmeyer flask.

-

Maceration: Add 200 mL of 96% ethanol to the flask (1:10 ratio).

-

Agitation: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at 25°C.

-

Filtration (Self-Validation Checkpoint): Filter the miscella through a Buchner funnel with Whatman No. 1 filter paper. Wash the biomass with an additional 50 mL of 96% ethanol. The filtrate will likely be a darker green due to higher chlorophyll extraction.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator with the water bath set to 40°C. Note that ethanol may require a slightly stronger vacuum or longer time to evaporate compared to ethyl acetate.

-

Drying and Yield Calculation: Dry the crude extract in a vacuum oven at 40°C to a constant weight. Calculate the crude extract yield using the same formula as in Protocol A.

-

Analysis: Prepare the sample for HPLC analysis as described in Protocol A.

Comparative Data and Discussion

The choice of solvent has a profound impact on extraction outcomes. The following tables summarize the expected results from the two protocols.

Table 1: Solvent Properties and Process Parameters

| Parameter | Ethyl Acetate | Ethanol (96%) | Reference |

| Polarity Index | 4.4 | 5.2 | [9] |

| Boiling Point (°C) | 77.1 | 78.5 | [7][10] |

| Safety Profile | Flammable, Irritant | Flammable | [4][7] |

| Evaporation Time | Faster | Slower | - |

| "Green" Rating | Acceptable | Preferred | - |

Table 2: Expected Extraction Results

| Metric | Protocol A (Ethyl Acetate) | Protocol B (Ethanol) | Rationale / Discussion |

| Crude Extract Yield (%) | 5 - 8% | 10 - 15% | Ethanol's higher polarity extracts a wider range of compounds, leading to a greater overall mass.[8] |

| Appearance of Crude Extract | Light brown, waxy solid | Dark green/black, sticky resin | Ethanol is more effective at co-extracting chlorophyll and other highly polar plant pigments. |

| Purity of 7β-methoxyrosmanol in Crude Extract (%) | 10 - 15% | 4 - 8% | Ethyl acetate's medium polarity provides greater selectivity for the target molecule, reducing the concentration of impurities. |

| Total 7β-methoxyrosmanol Yield (mg per g of plant material) | 5 - 12 mg/g | 4 - 12 mg/g | Despite lower purity, the higher crude yield from ethanol can sometimes result in a comparable or even slightly higher total yield of the target compound. The final outcome depends heavily on the specific plant chemotype. |

| Downstream Processing Complexity | Lower | Higher | The ethyl acetate extract is cleaner, potentially requiring fewer purification steps (e.g., column chromatography, liquid-liquid partitioning) to achieve high purity. |

Discussion of Causality:

The results in Table 2 are a direct consequence of the solvent properties outlined in Table 1.

-

Yield vs. Purity Trade-off: Ethanol's high polarity makes it an excellent solvent for a broad range of phytochemicals, resulting in a high crude yield.[8][11] However, this lack of selectivity means the target compound, 7β-methoxyrosmanol, is more diluted by co-extracted impurities. Conversely, ethyl acetate's moderate polarity is better matched to the target molecule, leading to a "cleaner" extraction with higher initial purity but a lower overall mass.[6][12]

-

Implications for Drug Development: For initial screening and discovery phases where obtaining the highest possible quantity of the target molecule is paramount, ethanol extraction followed by robust purification may be acceptable. For process development and scale-up, where efficiency and cost-effectiveness are critical, the ethyl acetate protocol is likely superior. The reduced need for extensive downstream purification can significantly lower costs associated with solvents, stationary phases (for chromatography), and labor.

Conclusion and Recommendations

Both ethyl acetate and ethanol are viable solvents for the extraction of 7β-methoxyrosmanol, but they serve different strategic objectives.

-

Ethyl Acetate is recommended for applications prioritizing purity and simplified downstream processing. It is the superior choice when the goal is to develop a streamlined and efficient workflow for isolating high-purity 7β-methoxyrosmanol.

-

Ethanol is recommended for applications prioritizing high crude extract yield and adherence to "green chemistry" principles. While the initial extract will be less pure, ethanol's low toxicity and the potential for a high total analyte yield make it a strong candidate for early-stage research, provided that resources for multi-step purification are available.

Ultimately, the optimal solvent choice depends on the specific goals of the project, available resources, and the desired balance between yield, purity, and process efficiency. Researchers should perform a small-scale pilot extraction with both solvents to validate these findings with their specific plant material.

References

-

Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le. (n.d.). Phcogj.com. Retrieved February 4, 2026, from [Link]

-

Assege, M., & Tadesse, S. (2024). Optimizing Extraction Polarity for Multifunctional Bioactivities and Phenolic Composition in Polygonum cuspidatum Sieb. et Zucc. Ultrasonic Extraction. Molecules, 29(15), 3539. [Link]

-

ResearchGate. (n.d.). Polarity of various extraction solvents. Retrieved February 4, 2026, from [Link]

-

Zhang, T-T., et al. (2022). Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity. Frontiers in Chemistry, 10. [Link]

-

Zengin, G., et al. (2023). Screening for Chemical Characterization and Pharmacological Properties of Different Extracts from Nepeta italica. Pharmaceuticals, 16(8), 1069. [Link]

-

de Oliveira, P. F., et al. (2018). Abietane Diterpenes from Hyptis crassifolia Mart. ex Benth. (Lamiaceae). Journal of the Brazilian Chemical Society. [Link]

-

Lee, J. W., & Shin, D. H. (2014). Comparison of extraction conditions for phenolic, flavonoid content and determination of rosmarinic acid from Perilla frutescens var. acuta. Food Science and Biotechnology, 23(3), 749-755. [Link]

- University of Michigan. (2022). Properties of Common Organic Solvents.

-

Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]

-

Kocak, M. Z., Karadag, M., & Celikcan, F. (2021). Essential oil composition of Salvia officinalis and Rosmarinus officinalis. Journal of Agricultural Faculty of Gaziosmanpasa University, 38(1), 39-47. [Link]

-

Sharip, N., et al. (2024). Phytochemical Profiling, Antioxidant and Antimicrobial Potentials of Ethanol and Ethyl Acetate Extracts of Chamaenerion latifolium L. Molecules, 29(15), 3491. [Link]

- Skerget, M., et al. (2005). Effect of Extraction Conditions on the Extractability of Phenolic Compounds from Lyophilised Fig Fruits (Ficus Carica L.). Acta Chimica Slovenica, 52(3), 273-279.

-

Gkinis, S., et al. (2022). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR. Molecules, 27(19), 6682. [Link]

-

SciSpace. (2021). Essential Oil Composition of Salvia officinalis and Rosmarinus officinalis. Retrieved February 4, 2026, from [Link]

-

Rijo, P., et al. (2021). Abietane Diterpenes of the Genus Plectranthus sensu lato. Molecules, 26(11), 3290. [Link]

-